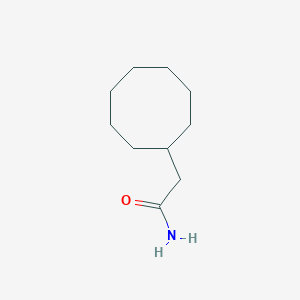![molecular formula C24H48N6O3 B14727277 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane CAS No. 5434-22-0](/img/structure/B14727277.png)
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a triazinane core with three morpholin-4-ylpropyl groups attached to it. The presence of morpholine rings imparts specific chemical properties that make it useful in different scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazine with morpholine derivatives. One common method is the reaction of 1,3,5-triazine with 3-(morpholin-4-yl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.
Applications De Recherche Scientifique
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its interactions with biological molecules such as DNA and proteins
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane involves its interaction with specific molecular targets. The morpholine rings can interact with biological molecules, leading to various effects. For example, the compound may bind to DNA or proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: The core structure of 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane. It is a versatile building block in organic synthesis.
Morpholine: A component of the compound, known for its use in various chemical reactions and as a solvent.
Tetrazole-containing 1,3,5-triazine derivatives: These compounds have similar structures and are studied for their biological activities.
Uniqueness
This compound is unique due to the presence of three morpholine rings attached to the triazinane core. This structure imparts specific chemical properties that make it useful in various applications, including its potential as a therapeutic agent and its use in materials science.
Propriétés
Numéro CAS |
5434-22-0 |
|---|---|
Formule moléculaire |
C24H48N6O3 |
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
4-[3-[3,5-bis(3-morpholin-4-ylpropyl)-1,3,5-triazinan-1-yl]propyl]morpholine |
InChI |
InChI=1S/C24H48N6O3/c1(4-25-10-16-31-17-11-25)7-28-22-29(8-2-5-26-12-18-32-19-13-26)24-30(23-28)9-3-6-27-14-20-33-21-15-27/h1-24H2 |
Clé InChI |
VADQIACNJVNDKK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCN2CN(CN(C2)CCCN3CCOCC3)CCCN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)
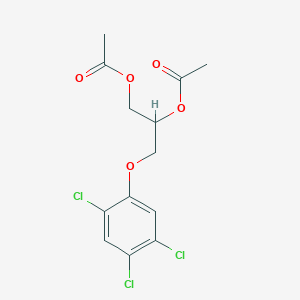
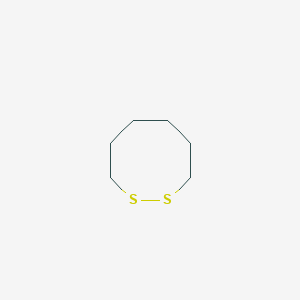

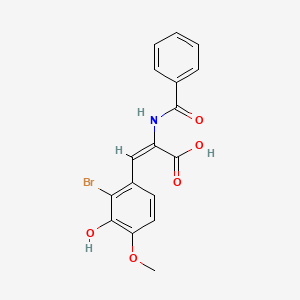

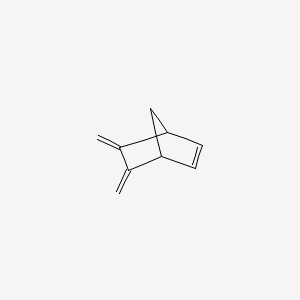
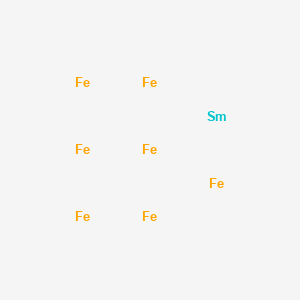
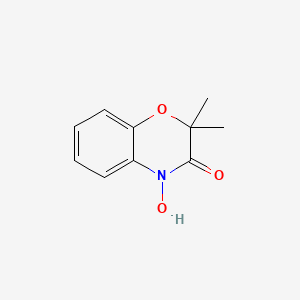
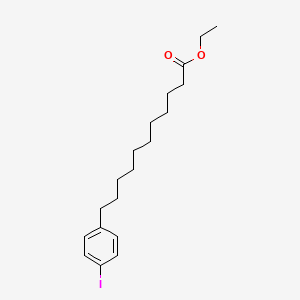
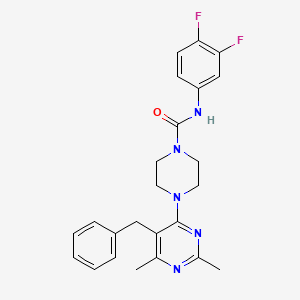
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
